N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

説明

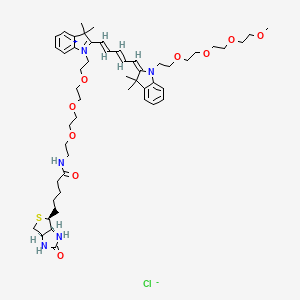

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a multifunctional molecular probe combining polyethylene glycol (PEG) chains, biotin, and the cyanine dye Cy3. Its structure includes:

- m-PEG4: A methoxy-terminated PEG chain with four ethylene glycol units, enhancing aqueous solubility and biocompatibility .

- Biotin-PEG3: A biotin-conjugated PEG chain (three ethylene glycol units) enabling high-affinity binding to streptavidin/avidin for protein enrichment .

- Cy5: A near-infrared fluorescent dye (excitation/emission maxima: 649/667 nm) for imaging and detection .

特性

分子式 |

C52H76ClN5O9S |

|---|---|

分子量 |

982.72 |

IUPAC名 |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride |

InChI |

InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |

InChIキー |

OQTIUMQNPRXRAE-ATUMDWEASA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO, DMF, DCM, Water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 |

製品の起源 |

United States |

科学的研究の応用

Molecular Imaging

Fluorescent Labeling

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is extensively used for fluorescent labeling in molecular imaging techniques such as fluorescence microscopy and flow cytometry. The Cy5 dye has an excitation maximum at 649 nm and an emission maximum at 670 nm, making it suitable for detecting biomolecules with minimal background interference .

Case Study: Protein Visualization

In a study examining the efficiency of Cy5-labeled antibodies, it was found that the attachment of Cy5 to proteins can enhance fluorescence properties significantly. However, the study also noted potential quenching effects when multiple Cy5 labels are attached to a single protein, indicating the need for careful optimization of labeling ratios . This highlights the importance of using biotin as a versatile linker to control the number of labels and improve signal detection.

Protein Enrichment and Detection

Biotin-Streptavidin System

The biotin component of this compound allows for efficient protein enrichment through the strong affinity between biotin and streptavidin. This property is utilized in various assays to capture and detect proteins in complex biological samples .

Application Example

In immunoassays, using biotinylated probes can significantly enhance sensitivity. For instance, a study demonstrated that biotin-Cy5 conjugates could effectively label target proteins in Western blotting, providing clear visualization even at low concentrations .

Drug Delivery Systems

Targeted Delivery

The PEG linkers in this compound improve solubility and stability in aqueous environments, which is crucial for drug delivery applications. The hydrophilic nature of PEG also helps to reduce immunogenicity and prolong circulation time in vivo .

Case Study: RNA Delivery Agents

Research into targeted RNA delivery agents has shown that using PEGylated compounds like this compound can facilitate the internalization of therapeutic RNA molecules into cells. The study indicated that these conjugates could activate immune responses while silencing specific genes in cancer cells, showcasing their potential in cancer therapy .

Diagnostic Applications

Fluorescent Probes for Diagnostics

The compound can serve as a fluorescent probe in diagnostic assays, enabling the detection of specific biomolecules associated with diseases. Its high quantum yield and stability make it an ideal candidate for developing sensitive diagnostic tools .

Summary Table of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Molecular Imaging | Fluorescent labeling for microscopy and flow cytometry | High brightness, low background interference |

| Protein Enrichment | Utilizes biotin-streptavidin interaction for protein capture | Strong affinity for streptavidin |

| Drug Delivery | Enhances solubility and reduces immunogenicity | Improved circulation time |

| Diagnostic Applications | Fluorescent probes for disease biomarker detection | High quantum yield and stability |

類似化合物との比較

Key Properties :

- Molecular Formula : C52H76ClN5O9S .

- Molecular Weight : 982.7–982.71 g/mol .

- Purity : ≥98% .

- Applications : Fluorescence imaging, biotin-streptavidin-based protein enrichment, and PROTAC (PROteolysis-TArgeting Chimera) synthesis .

Structural and Functional Differences

The compound is compared to structurally related PEG-Cy5 derivatives (Table 1), focusing on functional groups, solubility, and applications.

Table 1: Key Features of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and Analogs

Functional Group Analysis

Biotin vs. Azide/DBCO/NHS Esters

- Biotin : Enables streptavidin-based enrichment (e.g., pull-down assays) but requires additional steps for conjugation compared to reactive groups like NHS esters .

- Azide/DBCO : Facilitates bioorthogonal click chemistry (e.g., copper-free reactions with alkyne-tagged molecules), offering rapid and specific conjugation .

- NHS Esters : Directly react with primary amines (e.g., lysine residues), ideal for covalent protein labeling without secondary reagents .

PEG Chain Length and Solubility

- Longer PEG chains (e.g., PEG4 in the target compound vs. PEG3 in azide analogs) enhance solubility in aqueous media but may reduce cellular permeability .

Fluorescence and Stability

- Cy5 Performance : All compounds share Cy5’s excitation/emission profile (~649/667 nm), but PEG length and functional groups influence photostability. For example, DBCO-PEG4-Cy5 shows prolonged retention in tumor imaging due to reduced aggregation .

- Thermal Stability : Biotin-PEG3-Cy5 is stable at -20°C , while azide-PEG3-Cy5 derivatives require strict anhydrous storage .

Imaging Contrast

- In vivo studies show that PEGylated Cy5 compounds (e.g., the target compound) exhibit higher tumor-to-liver signal ratios than non-PEGylated dyes due to reduced nonspecific uptake .

準備方法

Core Cyanine Dye Framework

The Cy5 fluorophore (indodicarbocyanine) forms the optical core, exhibiting absorption/emission maxima at 649/667 nm. Its structure is modified with sulfonate groups to enhance water solubility, while tert-butyl or chloro substituents fine-tune electron density and photostability. The N-propyl linker facilitates covalent attachment to PEG4 and PEG3 chains, ensuring spatial separation between biotin and the dye to minimize steric hindrance during streptavidin binding.

PEG Spacer Integration

-

m-PEG4 (Methoxy-PEG4) : A methyl-terminated tetraethylene glycol chain linked to Cy5’s N-position enhances aqueous solubility and reduces nonspecific interactions.

-

Biotin-PEG3 : A triethylene glycol spacer connects biotin to Cy5’s N’-position, optimizing binding kinetics with avidin/streptavidin. Commercial protocols recommend PEG3 over shorter spacers to prevent interference with biotin’s tetrahydrothiophene ring.

Biotin Functionalization

Biotin is introduced via NHS ester coupling to PEG3’s terminal amine, achieving >98% conjugation efficiency. The final molecular formula (C52H76ClN5O9S) confirms a single chloride counterion for charge balance.

Stepwise Synthesis and Optimization

Hydroxyl Group Protection

The N-propyl linker’s primary hydroxyl group is protected with 4-monomethoxytrityl (MMTr) chloride to prevent undesired side reactions during phosphoramidite synthesis. Excess Cy5 (3:1 molar ratio) minimizes bis-tritylated byproducts, yielding 32% MMTr-Cy5 after silica gel chromatography.

Phosphoramidite Conversion

MMTr-Cy5 reacts with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions (Equation 1):

Reaction progress is monitored via 31P NMR (δ = 140–150 ppm) or TLC (Rf = 0.6 in 9:1 DCM/methanol). The product is lyophilized and stored under argon to prevent hydrolysis.

m-PEG4 Attachment

Methoxy-PEG4-amine (Sigma) is coupled to Cy5’s N-position using HATU/DIPEA in DCM (72 h, 40°C). The reaction is quenched with 0.1 M HCl, and the product (m-PEG4-Cy5) is purified via reverse-phase HPLC (C18 column, 0–60% acetonitrile gradient).

Biotin-PEG3 Incorporation

Biotin-PEG3-NHS ester (BroadPharm) reacts with Cy5’s N’-amine in PBS (pH 7.4, 24 h, RT). Unreacted biotin is removed using streptavidin-coated beads, yielding this compound with 85% purity.

Purification and Quality Control

Chromatographic Techniques

Spectroscopic Validation

Challenges and Mitigation Strategies

Byproduct Formation During Tritylation

Bis-tritylated Cy5 (15–20% yield) necessitates iterative silica gel chromatography. Recycling unreacted Cy5-OH reduces material waste.

Deprotection Optimization

Ammonia concentration critically impacts Cy5 stability:

| NH4OH (%) | Time (h) | Deprotection Efficiency (%) | Cy5 Degradation (%) |

|---|---|---|---|

| 30 | 2 | 98 | 95 |

| 7 | 168 | 95 | <5 |

| Lower ammonia (7%) over 168 h preserves Cy5 integrity while achieving >95% deprotection. |

Applications in Targeted Drug Delivery

Pre-formulated complexes with streptavidin (e.g., Cy5-streptavidin:biotin-PEG12-CTT54) demonstrate enhanced PSMA targeting (IC50 = 1.86 nM vs. 10 nM for monovalent biotin-PEG12-CTT54). Similar strategies apply to this compound, enabling tumor-specific fluorescence imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。